Methyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of Methyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine derivative: This step involves the reaction of 4-methoxyphenethylamine with piperazine under controlled conditions.
Synthesis of the pyrrolidine ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling of the piperazine and pyrrolidine derivatives: The piperazine derivative is then coupled with the pyrrolidine derivative using a suitable coupling agent.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate to form the target compound.
Chemical Reactions Analysis
Methyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups within the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in biological studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research:
Industrial Applications: It may have applications in the development of new materials and chemical processes in the industry.
Mechanism of Action
The mechanism of action of Methyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also interact with enzymes and other proteins involved in various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Methyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles .
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .
These compounds share structural similarities, such as the presence of piperazine and methoxyphenyl groups, but differ in their specific functional groups and overall structure, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C25H29N3O5 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
methyl 4-[3-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C25H29N3O5/c1-32-21-9-3-18(4-10-21)11-12-26-13-15-27(16-14-26)22-17-23(29)28(24(22)30)20-7-5-19(6-8-20)25(31)33-2/h3-10,22H,11-17H2,1-2H3 |
InChI Key |
NWGPDALHWGJNRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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